molecular formula C12H10N4 B8635858 4-[(3-aminopyridin-4-yl)amino]benzonitrile

4-[(3-aminopyridin-4-yl)amino]benzonitrile

Cat. No.: B8635858
M. Wt: 210.23 g/mol
InChI Key: YUSNIYMLRWTCCC-UHFFFAOYSA-N
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Description

4-[(3-aminopyridin-4-yl)amino]benzonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 3-position and an N-(4-cyanophenyl)amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-aminopyridin-4-yl)amino]benzonitrile typically involves the reaction of 4-cyanophenylamine with 3-amino-4-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(3-aminopyridin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using reagents like sulfuric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives where the nitrile group is converted to an amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(3-aminopyridin-4-yl)amino]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 4-[(3-aminopyridin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-cyanopyridine: Lacks the N-(4-cyanophenyl)amino group.

    4-Amino-3-cyanopyridine: Similar structure but with different substitution pattern.

    3-Amino-4-(phenylamino)pyridine: Similar but without the nitrile group.

Uniqueness

4-[(3-aminopyridin-4-yl)amino]benzonitrile is unique due to the presence of both an amino group and an N-(4-cyanophenyl)amino group on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

4-[(3-aminopyridin-4-yl)amino]benzonitrile

InChI

InChI=1S/C12H10N4/c13-7-9-1-3-10(4-2-9)16-12-5-6-15-8-11(12)14/h1-6,8H,14H2,(H,15,16)

InChI Key

YUSNIYMLRWTCCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=C(C=NC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to a modification of the method of Pharm. Helv. Acta, 1975, 50, 188., tin dichloride dihydrate (56.4 g, 250 mmol) was added to a suspension of N-(4-cyanophenyl)-4-amino-3-nitropyridine (12.0 g, 50 mmol) in 2N aqueous hydrochloric acid (35 ml), water (150 ml) and ethanol (75 ml) and the resulting mixture was heated to reflux for 10 minutes under nitrogen. The mixture was cooled in ice, poured into ice-cold 2N aqueous sodium hydroxide (400 ml) and filtered. The creamy-coloured solid was washed with 2N aqueous sodium hydroxide and water, and then dried in a vacuum desiccator. The product, 3-amino-4-(4'-cyanophenyl)-aminopyridine, 9.31 g, gradually turns reddish brown on exposure to light and air.
Quantity
56.4 g
Type
reactant
Reaction Step One
Name
N-(4-cyanophenyl)-4-amino-3-nitropyridine
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to a modification of the method of Pharm. Helv. Acta, 50, 188 (1975), tin(II) dichloride dihydrate (56.4 g, 250 mmol) was added to a suspension of 4-[N-(4-cyanophenyl)amino]-3-nitropyridine (see part (a)) (12.0 g, 50 mmol) in 2N aqueous hydrochloric acid (35 ml), water (150 ml) and ethanol (75 ml) and the resulting mixture was heated under reflux for 10 minutes under nitrogen. The mixture was cooled in ice, poured into ice-cold 2N aqueous sodium hydroxide (400 ml) and filtered The creamy-coloured solid was washed with 2N aqueous sodium hydroxide and water, and then dried in a vacuum desiccator to provide the title compound, (9.31 g), which gradually turns reddish brown on exposure to light and air.
Quantity
56.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

According to a modification of the method of Pharm. Helv. Acta, 1975, 50, 188., tin dichloride dibydrate (56.4 g, 250 mmol) was added to a suspension of N-(4-cyanophenyl)-4-amino-3-nitropyridine (12.0 g, 50 mmol) in 2N aqueous bydrochloric acid (35 ml), water (150 ml) and ethanol (75 ml) and the resulting mixture was heated to reflux for 10 minutes under nitrogen. The mixture was cooled in ice, poured into ice-cold 2N aqueous sodium bydroxide (400 ml) and filtered. The creamy-coloured solid was washed with 2N aqueous sodium hydroxide and water, and then dried in a vacuum desiccator. The product, 3-amino-4-(4'-cyanophenyl)aminopyridine, 9.31 g, gradually turns reddish brown on exposure to light and air.
Quantity
56.4 g
Type
reactant
Reaction Step One
Name
N-(4-cyanophenyl)-4-amino-3-nitropyridine
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous bydrochloric acid
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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